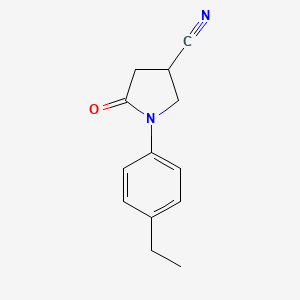

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile

Description

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidone (5-oxopyrrolidine) core substituted with a 4-ethylphenyl group at position 1 and a carbonitrile moiety at position 3. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where balanced hydrophobicity and electronic properties are critical.

Properties

IUPAC Name |

1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-10-3-5-12(6-4-10)15-9-11(8-14)7-13(15)16/h3-6,11H,2,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEHUROJXIDDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile can be synthesized through a multi-step process involving the following key steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethylphenyl Group: This step typically involves the use of Friedel-Crafts alkylation, where an ethyl group is introduced to a phenyl ring.

Incorporation of the Carbonitrile Group: This can be done through nucleophilic substitution reactions using cyanide sources.

Oxidation to Form the Ketone Group: This step involves the oxidation of the corresponding alcohol or aldehyde to form the ketone group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium cyanide, alkyl halides.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or other biochemical interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Core Modifications

The following compounds share structural motifs with 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile, differing in core rings, substituents, or functional groups:

Table 1: Structural and Molecular Comparison

Key Observations :

In contrast, the dihydropyridine core in the compound from introduces conjugation and aromaticity, likely increasing stability but reducing solubility . Pyrazolopyridine derivatives () exhibit a fused bicyclic structure, which may enhance binding affinity to enzymes like β-lactamases due to planar rigidity .

Substituent Effects: The 4-ethylphenyl group in the target compound provides moderate lipophilicity compared to the 4-chlorobenzyl and 3-trifluoromethylphenyl groups in the dihydropyridine analogue (). Chloro and substituted phenyl groups in pyridine derivatives () may enhance antimicrobial activity through hydrophobic interactions with microbial membranes .

Physicochemical Properties

- Lipophilicity : The 4-ethylphenyl group in the target compound likely increases logP compared to unsubstituted pyrrolidones, enhancing membrane permeability. This contrasts with the trifluoromethyl group in ’s compound, which balances lipophilicity with electronegativity .

- Solubility : The pyrrolidone core’s polarity may improve aqueous solubility relative to pyrazolopyridines or dihydropyridines, which are more aromatic and planar.

Biological Activity

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile is a compound of interest due to its structural features that may confer various biological activities. While research on this specific compound is limited, studies on similar derivatives suggest potential therapeutic applications, particularly in anti-inflammatory, analgesic, and neuroprotective domains. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carbonitrile group and an ethyl-substituted phenyl moiety. Its reactivity is influenced by these functional groups, allowing for potential interactions with biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 228.29 g/mol |

| Functional Groups | Carbonitrile, ketone, pyrrolidine |

The biological effects of this compound may involve interactions with specific enzymes or receptors. The carbonitrile group can undergo hydrolysis to form carboxylic acids, while the ketone may participate in nucleophilic addition reactions. These transformations could modulate various biochemical pathways relevant to disease processes.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, related compounds have shown efficacy against A549 lung cancer cells and multidrug-resistant Staphylococcus aureus strains . While direct studies on this compound are scarce, its structural analogs suggest it may possess similar anticancer potential.

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. For example, modifications in the pyrrolidine structure have led to enhanced activity against resistant bacterial strains . The specific mechanisms of action often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

The neuroprotective potential of similar compounds has been noted in pharmacological studies. These compounds may influence neurotransmitter systems, suggesting a role in mood regulation and cognitive function. The ethyl substitution on the phenyl ring might enhance binding affinity to neural receptors.

Case Study 1: Anticancer Evaluation

A study evaluating a series of pyrrolidine derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. Compounds bearing functional groups similar to those found in this compound were particularly effective against A549 cells, indicating a promising avenue for further investigation into its anticancer properties .

Case Study 2: Antimicrobial Testing

Another study focused on the synthesis and evaluation of pyrrolidine derivatives for antimicrobial activity. The results showed that specific substitutions could significantly increase efficacy against resistant strains of bacteria, highlighting the need for more targeted research on this compound in this context .

Q & A

Q. What are the standard synthetic routes for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile?

The synthesis typically involves multi-step condensation reactions. For example, a modified Hantzsch dihydropyridine synthesis can be adapted by reacting 4-ethylacetophenone with an appropriate aldehyde (e.g., aryl aldehydes) and ethyl cyanoacetate in ethanol under reflux with ammonium acetate as a catalyst. Reaction times vary between 10–20 hours, and yields are optimized via crystallization from DMF/ethanol mixtures . Key intermediates include β-chloroenaldehyde derivatives, which facilitate cyclization to form the pyrrolidine ring .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 5-oxo group and nitrile absorption near 2200 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethylphenyl substituent signals at δ 1.2–1.4 ppm for CH₃ and δ 2.5–2.7 ppm for CH₂) and carbon types (e.g., nitrile carbon at ~115 ppm) .

- X-ray crystallography : Resolves 3D structure, confirming substituent positions and ring conformation. SHELXL is commonly used for refinement .

Q. What are common intermediates in synthesizing this compound?

Key intermediates include β-chloroenaldehyde derivatives (for cyclization) and aryl aldehyde precursors. For example, condensation of 4-ethylacetophenone with cyanoacetate under basic conditions generates a diketone intermediate, which undergoes cyclization with ammonium acetate .

Advanced Research Questions

Q. How can crystallographic phase problems be addressed when determining the structure of this compound?

Phase annealing in SHELX-90 (via simulated annealing algorithms) improves success rates for larger structures. This method optimizes phase angles by minimizing negative quartet relationships, particularly useful for high-resolution or twinned data. SHELXL’s robust refinement handles disorder and anisotropic thermal parameters .

Q. How to resolve contradictions in NMR data during structure elucidation?

Discrepancies between predicted and observed NMR shifts (e.g., deshielding effects from the nitrile group) can be resolved by:

- Cross-validating with X-ray diffraction data.

- Using higher-field NMR instruments (e.g., 400 MHz) for improved resolution .

- Computational modeling (DFT) to predict chemical shifts and compare with experimental results .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

Q. What challenges arise in refining crystal structures of this compound using SHELXL?

Challenges include:

Q. How to analyze reaction mechanisms for forming the pyrrolidine ring in this compound?

Mechanistic studies involve:

- Isotopic labeling (e.g., ¹³C tracing) to track carbon origins in the ring.

- Monitoring intermediates via LC-MS or in situ IR spectroscopy during condensation and cyclization steps .

Q. What strategies improve synthetic yield in multi-step reactions for this compound?

- Optimizing solvent polarity (e.g., ethanol vs. DMF) to enhance cyclization efficiency.

- Using catalytic additives (e.g., acetic acid) to accelerate imine formation in condensation steps .

Q. How do substituents on the pyrrolidine ring influence reactivity and pharmacological activity?

- The 4-ethylphenyl group enhances lipophilicity, improving membrane permeability.

- The nitrile group acts as a hydrogen-bond acceptor, influencing target binding.

- Substituent modifications (e.g., replacing ethyl with methoxy) are explored via structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.